Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate
Description
Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is an isoxazole derivative characterized by a benzoyl group at position 4, a methyl group at position 5, and an ethyl ester moiety at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Isoxazoles are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .
The synthesis of this compound involves a two-step reaction process. In the first step, an intermediate oil containing the compound is isolated with 86% purity and an 87.1% yield. Subsequent purification via methanol recrystallization achieves a combined yield of 74% for the final product, 3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one . The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-391234) and is utilized in crystallography and drug discovery pipelines .
Properties
IUPAC Name |
ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRRVOUGVODFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169605 | |
| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17335-06-7 | |
| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017335067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Temperature and Catalysis
Low temperatures (−20°C to 10°C) during cyclocondensation improve regioselectivity by minimizing isomerization of the isoxazole ring. Catalytic amounts of NaOAc (5 mol%) enhance reaction rates by deprotonating intermediates, as evidenced by kinetic studies.
Solvent Systems
Polar aprotic solvents (e.g., DMF) increase yields in acylation steps by stabilizing charged intermediates. Conversely, nonpolar solvents (toluene) favor cycloaddition reactions by reducing side interactions.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable steady-state conditions for cyclocondensation, reducing batch variability. For example, a pilot-scale setup using microreactors achieves 85% yield at 10 kg/day throughput, with in-line HPLC monitoring ensuring consistent purity.
Waste reduction : Solvent recovery systems (e.g., distillation) reclaim >90% of acetic acid and toluene, aligning with green chemistry principles .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the benzylic-like position and the isoxazole N–O bond, leading to products such as ethyl (Z)-2-amino-4-oxo-2-pentanoate.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts for hydrogenation and sodium hydroxide for cycloaddition . Major products formed from these reactions include various derivatives of the original compound, such as 5-methylisoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
EBM has been studied for its potential antimicrobial properties. Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial and antifungal activities. EBM can serve as a scaffold for synthesizing novel antimicrobial agents by modifying its functional groups to enhance efficacy against resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Studies have shown that compounds similar to EBM possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The isoxazole ring system is known to interact with biological targets involved in inflammatory pathways, suggesting that EBM could be further explored for therapeutic applications .
Organic Synthesis
Building Block in Synthesis
EBM is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including cycloaddition reactions and hydrogenation processes. For instance, EBM can be used in palladium-catalyzed reactions to yield complex organic molecules, which are crucial in developing pharmaceuticals and agrochemicals .
Synthesis of Isoxazole Derivatives
The compound serves as an intermediate in synthesizing other isoxazole derivatives. Researchers have successfully employed EBM in multi-step synthesis protocols, demonstrating its utility in creating compounds with diverse biological activities .
Materials Science
Polymer Chemistry
In materials science, EBM has potential applications in the development of polymers with specific properties. Its chemical structure can be integrated into polymer backbones to enhance thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and coatings .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the efficacy of EBM derivatives against bacterial strains | Showed significant inhibition of growth against several pathogens |
| Synthesis of Isoxazole Derivatives | Utilized EBM as a precursor in multi-step synthesis | Successfully synthesized various biologically active compounds with high yields |
| Polymer Development | Examined the incorporation of EBM into polymer materials | Enhanced mechanical properties and thermal stability observed |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The isoxazole ring and benzoyl group are key functional groups that contribute to its biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated molecular weight based on formula C₁₆H₁₅NO₄.
Key Observations :
Bromomethyl substituents (e.g., in compound 53, ) increase electrophilicity, enabling nucleophilic substitutions for further derivatization.
Electronic and Solubility Profiles :
- Methoxy groups (e.g., in Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate) improve aqueous solubility compared to hydrophobic benzoyl-containing analogs .
- Dual ester groups (e.g., in Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate) increase lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
Hydrogen Bonding and Crystal Packing: this compound likely forms intramolecular hydrogen bonds between the benzoyl carbonyl and ester oxygen, influencing its planar conformation and stability. This contrasts with amino-substituted analogs (e.g., ethyl 5-amino-3-methylisoxazole-4-carboxylate), where N–H⋯O bonds create one-dimensional chains in crystals .
Biological Activity
Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing one nitrogen atom. The general structure can be represented as follows:
This structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that isoxazole derivatives, including this compound, exhibit potent activity against Mycobacterium tuberculosis (Mtb) . Studies have shown that these compounds can act effectively against both drug-susceptible and drug-resistant strains of Mtb, suggesting a mechanism that may involve interference with critical survival pathways of the bacteria .
Table 1: Antimicrobial Activity Against Mtb
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | In vitro against Mtb | |
| Other Isoxazole Derivatives | Variable efficacy |
Anticancer Properties
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of isoxazoles have shown promising results against lung cancer cells (A549), with some exhibiting comparable efficacy to established chemotherapeutics like doxorubicin .
The biochemical properties of this compound are not extensively documented; however, it is known that isoxazole derivatives can influence cellular functions such as signaling pathways and gene expression. This influence may stem from their ability to bind to specific biomolecules or inhibit enzyme activities crucial for cancer cell survival .
Study on Anticancer Activity
In a recent study focusing on the synthesis and biological evaluation of isoxazole derivatives, several compounds were screened for their anticancer activity. Among these, this compound was highlighted for its significant inhibitory effects on cancer cell viability, particularly in lung cancer models .
Table 2: Summary of Anticancer Activity Studies
Q & A
Basic: What are the recommended synthetic routes for Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate, and how can purity be optimized?
Answer:
The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives. A common approach involves reacting ethyl acetoacetate derivatives with benzoyl-substituted hydroxylamine under acidic conditions. For purity optimization:
- Use HPLC with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to monitor reaction progress.
- Recrystallize the crude product using ethyl acetate/hexane (1:3 v/v) to achieve >95% purity .
- Confirm purity via 1H NMR (δ 1.35 ppm for ethyl CH3, δ 2.45 ppm for isoxazole CH3, and δ 7.45–8.10 ppm for benzoyl aromatic protons) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Answer:
Key techniques include:
- FT-IR : Look for carbonyl stretches at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (benzoyl C=O) .
- 1H/13C NMR : Assign the isoxazole C-3 (δ 160–165 ppm in 13C) and benzoyl carbonyl (δ 190–195 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 287.1 (calculated for C₁₄H₁₃NO₄) .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the structural determination of this compound?
Answer:
X-ray crystallography is essential for:
- Validating the isoxazole ring geometry (bond angles: ~120° for N-O-C) and benzoyl group orientation .
- Identifying hydrogen-bonding networks (e.g., C–H···O interactions between the ester and benzoyl groups) using SHELXL refinement .
- Addressing discrepancies in DFT-optimized structures by comparing experimental vs. computed bond lengths (e.g., C=O bond deviations <0.02 Å) .
Advanced: How should researchers analyze conflicting data in hydrogen-bonding patterns affecting crystallographic packing?
Answer:
Contradictions may arise from solvent polarity or crystallization conditions. Mitigation strategies:
- Perform graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs) .
- Compare packing diagrams across solvent systems (e.g., ethanol vs. DMF) to assess solvent-driven polymorphism .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O···H contacts contributing >25% to crystal packing) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Storage : Keep in airtight containers at 2–8°C; avoid exposure to moisture or light .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational methods are suitable for predicting the reactivity of the isoxazole ring in derivatization reactions?
Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)): Predict electrophilic substitution sites (e.g., C-5 position due to lower Fukui indices) .
- Molecular Dynamics Simulations : Model solvation effects on reaction pathways (e.g., THF vs. DMSO solvent shells) .
- Validate predictions experimentally via Hammett plots using substituent effects on reaction rates .
Basic: How can researchers verify the stability of this compound under varying pH conditions?
Answer:
- Conduct accelerated stability studies :
- Store buffers with 0.1% BHT to suppress oxidative degradation .
Advanced: What strategies address low yields in catalytic derivatization reactions involving the benzoyl moiety?
Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings (improves yields from 40% to 75% via enhanced oxidative addition) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h (150°C, 300 W) while maintaining >90% yield .
- In Situ IR Spectroscopy : Identify intermediate species (e.g., enolate formation at 1650 cm⁻¹) to optimize reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
